2-(2-chloro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
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Overview
Description
2-(2-chloro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a chloro-nitrophenyl group and a tetrahydro-ethanoisoindole moiety
Preparation Methods
The synthesis of 2-(2-chloro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves several steps. One common method includes the reaction of 2-chloro-5-nitrobenzenesulfonic acid with chlorosulfonic acid and/or thionyl chloride at elevated temperatures . This process yields 2-chloro-5-nitrobenzenesulfonic acid chloride, which can then be further reacted to form the desired compound. Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-(2-chloro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a catalyst, resulting in the removal of the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, forming various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-chloro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity, allowing it to bind to proteins and enzymes, thereby affecting their function. The pathways involved often include inhibition of enzyme activity or alteration of protein conformation .
Comparison with Similar Compounds
Similar compounds include 2-chloro-5-nitrophenyl isocyanate and other chloro-nitro substituted phenyl derivatives. Compared to these compounds, 2-(2-chloro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is unique due to its tetrahydro-ethanoisoindole structure, which provides additional stability and reactivity .
Properties
Molecular Formula |
C16H13ClN2O4 |
---|---|
Molecular Weight |
332.74g/mol |
IUPAC Name |
4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C16H13ClN2O4/c17-11-6-5-10(19(22)23)7-12(11)18-15(20)13-8-1-2-9(4-3-8)14(13)16(18)21/h1-2,5-9,13-14H,3-4H2 |
InChI Key |
FCYQQISDGGSKJH-UHFFFAOYSA-N |
SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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